molecular formula C13H19NO B7784533 1-(Cyclopent-1-en-1-yl)-3-[(2-methylbut-3-yn-2-yl)amino]propan-1-one

1-(Cyclopent-1-en-1-yl)-3-[(2-methylbut-3-yn-2-yl)amino]propan-1-one

Cat. No.: B7784533
M. Wt: 205.30 g/mol
InChI Key: SFPSMDSDLDLIEF-UHFFFAOYSA-N
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Description

1-(Cyclopent-1-en-1-yl)-3-[(2-methylbut-3-yn-2-yl)amino]propan-1-one is a complex organic compound with a unique structure that includes a cyclopentene ring, a propanone group, and an amino substituent

Preparation Methods

The synthesis of 1-(Cyclopent-1-en-1-yl)-3-[(2-methylbut-3-yn-2-yl)amino]propan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Cyclopentene Ring: This can be achieved through cyclization reactions involving suitable dienes and dienophiles under controlled conditions.

    Introduction of the Propanone Group: This step may involve the use of reagents such as acetyl chloride or acetic anhydride in the presence of a base to form the propanone moiety.

    Amino Substitution:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(Cyclopent-1-en-1-yl)-3-[(2-methylbut-3-yn-2-yl)amino]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-(Cyclopent-1-en-1-yl)-3-[(2-methylbut-3-yn-2-yl)amino]propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Cyclopent-1-en-1-yl)-3-[(2-methylbut-3-yn-2-yl)amino]propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(Cyclopent-1-en-1-yl)-3-[(2-methylbut-3-yn-2-yl)amino]propan-1-one can be compared with similar compounds such as:

    1-(Cyclopent-1-en-1-yl)-2-methoxy-4,5-dimethylbenzene: Similar in having a cyclopentene ring but differs in the substituents attached to the ring.

    2-(1-Cyclopenten-1-yl)-1-[(E)-2-methoxyethenyl]bicyclo[2.2.1]heptan-2-ol: Shares the cyclopentene ring but has a different overall structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.

Properties

IUPAC Name

1-(cyclopenten-1-yl)-3-(2-methylbut-3-yn-2-ylamino)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-13(2,3)14-10-9-12(15)11-7-5-6-8-11/h1,7,14H,5-6,8-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPSMDSDLDLIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NCCC(=O)C1=CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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